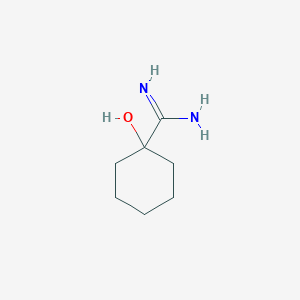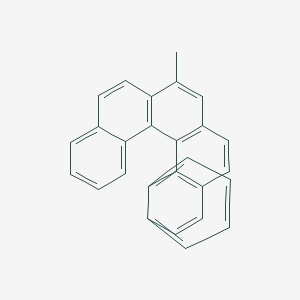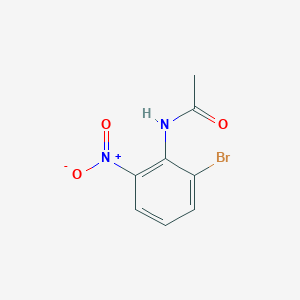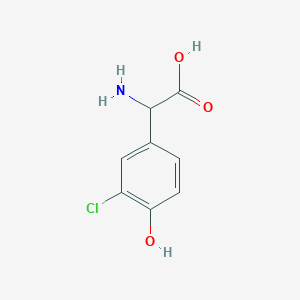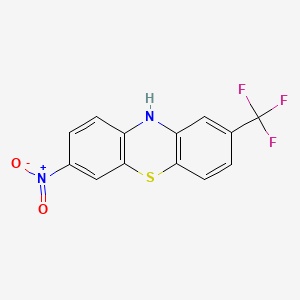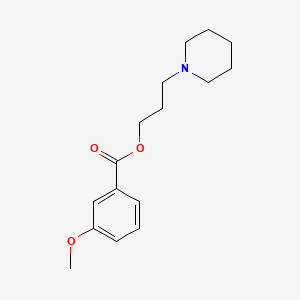
Pribecaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pribecaine, also known as RG-1812, is a derivative of 3-methoxy-benzoic acid. It was patented by the Hungarian multinational pharmaceutical and biotech company Richter, Gedeon, Vegyeszeti Gyar Rt. as a local anesthetic. This compound inhibits the generation of action potentials in neurons, making it effective in blocking pain signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pribecaine can be synthesized through the esterification of 3-methoxy-benzoic acid with an appropriate alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of continuous reactors and advanced purification techniques to meet pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The compound can be reduced to its corresponding alcohols under suitable conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Pribecaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and substitution reactions.
Biology: Investigated for its effects on neuronal activity and potential neuroprotective properties.
Medicine: Explored as a local anesthetic for various medical procedures.
Industry: Utilized in the development of new anesthetic formulations and drug delivery systems.
Mechanism of Action
Pribecaine exerts its effects by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the generation and propagation of action potentials, effectively blocking pain signals. The blockade of both sodium and potassium channels indicates its dual action in preventing neuronal excitation .
Comparison with Similar Compounds
Procaine: Another local anesthetic that inhibits sodium channels but has a shorter duration of action.
Prilocaine: Similar in function but differs in its pharmacokinetics and potential side effects.
Lidocaine: A widely used local anesthetic with a faster onset and longer duration compared to Pribecaine.
Uniqueness of this compound: this compound’s unique dual action on both sodium and potassium channels sets it apart from other local anesthetics. This dual blockade provides a more comprehensive inhibition of neuronal activity, making it potentially more effective in certain clinical settings .
Properties
CAS No. |
55837-22-4 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
3-piperidin-1-ylpropyl 3-methoxybenzoate |
InChI |
InChI=1S/C16H23NO3/c1-19-15-8-5-7-14(13-15)16(18)20-12-6-11-17-9-3-2-4-10-17/h5,7-8,13H,2-4,6,9-12H2,1H3 |
InChI Key |
MDEHCYRQFACAGY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OCCCN2CCCCC2 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCCCN2CCCCC2 |
| 55837-22-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



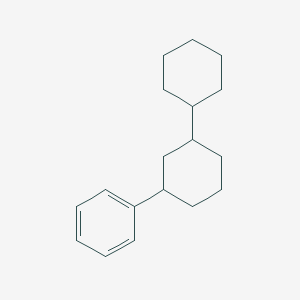


![[(1-Hydroxy-2-oxo-2-phenylethyl)thio]acetic acid](/img/structure/B1623325.png)
